(4-NITROPHENYL)METHYL 2-(PYRIDIN-4-YLSULFANYL)ACETATE
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Overview
Description
(4-NITROPHENYL)METHYL 2-(PYRIDIN-4-YLSULFANYL)ACETATE is a chemical compound that features a nitrophenyl group and a pyridinylsulfanyl group connected through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-NITROPHENYL)METHYL 2-(PYRIDIN-4-YLSULFANYL)ACETATE typically involves the reaction of (4-nitrophenyl)methanol with 2-(pyridin-4-ylsulfanyl)acetic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions generally include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-NITROPHENYL)METHYL 2-(PYRIDIN-4-YLSULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can participate in nucleophilic substitution reactions, where the ester linkage is cleaved and replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
(4-NITROPHENYL)METHYL 2-(PYRIDIN-4-YLSULFANYL)ACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (4-NITROPHENYL)METHYL 2-(PYRIDIN-4-YLSULFANYL)ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylsulfanyl group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-NITROPHENYL)METHYL 2-(PYRIDIN-3-YLSULFANYL)ACETATE: Similar structure but with a different position of the pyridinyl group.
(4-NITROPHENYL)METHYL 2-(PYRIDIN-2-YLSULFANYL)ACETATE: Another positional isomer.
(4-NITROPHENYL)METHYL 2-(THIAZOL-4-YLSULFANYL)ACETATE: Contains a thiazole ring instead of a pyridine ring.
Uniqueness
The unique combination of the nitrophenyl and pyridinylsulfanyl groups in (4-NITROPHENYL)METHYL 2-(PYRIDIN-4-YLSULFANYL)ACETATE provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-pyridin-4-ylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-14(10-21-13-5-7-15-8-6-13)20-9-11-1-3-12(4-2-11)16(18)19/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHZPSOHMGMIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CSC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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